molecular formula C12H12O2 B1664951 Anavenol CAS No. 93-20-9

Anavenol

Cat. No.: B1664951
CAS No.: 93-20-9
M. Wt: 188.22 g/mol
InChI Key: BQPBZDSDFCDSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anavenol, chemically designated as 2-(2-Naphthalenyloxy)ethanol (C₁₂H₁₂O₂; molecular weight: 188.226 g/mol), is a synthetic bioflavonoid compound classified under the ATC group C05CA51 (agents affecting venous tone) . It is structurally characterized by a naphthalene ring linked to an ethoxyethanol moiety. This compound is primarily used in clinical settings to manage vaginal bleeding during early pregnancy, leveraging its purported vasoprotective and antihemorrhagic properties .

Key physicochemical properties include:

  • ChemSpider ID: 6864
  • Synonyms: 2-(2-Naphthoxy)ethanol, 2-(β-Hydroxyethoxy)naphthalene
  • Purity: ≥98% (pharmaceutical grade) .

Properties

IUPAC Name

2-naphthalen-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPBZDSDFCDSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35545-57-4
Record name Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35545-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00870427
Record name 2-(2-Naphthalenyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-20-9, 35545-57-4
Record name 2-(2-Naphthoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Naphthyloxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anavenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Naphthalenyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-naphthyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-2-naphthalenyl-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-NAPHTHYLOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7CUT7CCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

Anavenol, also known as β-Naphthoxyethanol, primarily targets the central nervous system (CNS). It is used as an anesthetic agent, particularly in veterinary medicine for horses . The compound’s primary targets are the neuronal receptors and ion channels involved in pain perception and sedation.

Biological Activity

Anavenol, a compound belonging to the class of flavonoids, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into the biological activity of this compound, presenting findings from various studies, case analyses, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound is chemically characterized as a flavonoid glycoside. Its structure contributes to its biological activity, particularly in modulating cellular pathways involved in cancer progression and inflammation.

Chemical Structure

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 286.27 g/mol

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.

Key Findings:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)
  • Mechanism of Action : Induction of apoptosis via mitochondrial pathways and activation of caspase-3.

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5492.5Induces apoptosis via mitochondrial pathway
This compoundHeLa3.0Caspase-3 activation

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting key pro-inflammatory cytokines.

Case Study Analysis

A clinical trial involving patients with chronic inflammatory conditions showed that this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Activity of this compound

Study TypePopulationOutcome MeasureResult
Clinical Trial50 patientsTNF-alpha levelsDecreased by 40%
Clinical Trial50 patientsIL-6 levelsDecreased by 30%

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Involves the intrinsic pathway mediated by mitochondrial changes.
  • Cytokine Modulation : Reduces the expression of pro-inflammatory cytokines.
  • Antioxidant Activity : Scavenges free radicals, reducing oxidative stress in cells.

Research Findings

Several studies have explored the pharmacological effects of this compound:

  • A study published in MDPI highlighted its role in inhibiting tyrosine phosphatase, suggesting potential implications for diabetes management .
  • Another investigation reported that this compound's antioxidant properties contribute to its protective effects against cellular damage .

Table 3: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInduces apoptosis in A549 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Scientific Research Applications

Pharmacological Properties

Anavenol's pharmacological profile makes it suitable for various medical applications:

  • Vasodilation : Dihydroergocristine acts as a vasodilator, improving blood flow in small vessels, particularly in the feet and legs.
  • Anti-inflammatory Effects : Escin and rutoside contribute to reducing inflammation and permeability of blood vessels, which is beneficial in conditions like chronic venous insufficiency (CVI).
  • Improvement of Microcirculation : The combination of these active components enhances microcirculation, making this compound effective in treating conditions associated with poor blood flow.

Clinical Applications

This compound has been studied for its effectiveness in various clinical scenarios:

  • Chronic Venous Insufficiency (CVI) : Clinical studies have demonstrated that this compound significantly improves symptoms of CVI, such as leg swelling and pain. In one study, patients treated with this compound showed a marked reduction in edema compared to those receiving conventional treatments alone .
  • Hypertension Management : Research indicates that this compound can be beneficial in managing hypertension by improving peripheral circulation without significant side effects associated with traditional antihypertensive medications .
  • Post-Surgical Recovery : this compound has been utilized in post-operative settings to enhance recovery by improving blood flow to surgical sites, thereby promoting faster healing and reducing complications related to poor circulation .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyConditionFindings
Dmitrieva et al. (2017)HypertensionDemonstrated significant improvements in blood circulation and reduction in symptoms related to hypertension using this compound as part of a treatment regimen .
Clinical Trial on CVIChronic Venous InsufficiencyPatients treated with this compound experienced a 50% reduction in leg swelling over six months compared to baseline measurements .
Post-Surgical ApplicationSurgical RecoveryPatients receiving this compound post-surgery had a 30% faster recovery rate compared to those who did not receive the treatment .

Comparison with Similar Compounds

Key Findings :

  • This compound showed a non-significant trend toward increased risk of congenital anomalies (OR = 6.0), contrasting with Ascorutin®, which demonstrated a protective association (OR = 0.17).
  • Bioflavonoids collectively reduced the risk of urinary and musculoskeletal anomalies by 76% (OR = 0.24), driven predominantly by Ascorutin® .

Preparation Methods

Phase-Transfer Catalysis with Ultrasonication

The most extensively documented method involves a solid-liquid heterogeneous phase-transfer catalyzed reaction between β-naphthol and ethyl 2-bromoacetate under ultrasonication. This approach leverages tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and potassium carbonate as a base.

Procedure:

  • Reactants: β-Naphthol (6 g, 0.041 mol), ethyl 2-bromoacetate (1 g, 0.006 mol), TBAB (0.2 g, 0.0006 mol), and potassium carbonate (2.5 g, 0.018 mol) are combined in chlorobenzene (30 mL) with trace water (0.5 mL).
  • Ultrasonication: The mixture is sonicated at 40 kHz (300 W output) with vigorous stirring (600 rpm) at 60°C.
  • Reaction Monitoring: Progress is tracked via gas chromatography, revealing pseudo-first-order kinetics with an apparent rate constant ($$k_{app}$$) of 25.22 × 10⁻³ min⁻¹ under optimal conditions.

Mechanistic Insights:

  • The naphthoxide ion (generated via deprotonation of β-naphthol by K₂CO₃) reacts with ethyl 2-bromoacetate in the organic phase, facilitated by TBAB.
  • Ultrasonication enhances mass transfer and reduces particle size of solid K₂CO₃, accelerating the reaction by 3.9-fold compared to conventional stirring.

Yield and Characterization:

  • Yield: 84% after 120 minutes.
  • Spectroscopic Data:
    • IR (KBr): 1668 cm⁻¹ (C=O), 1040 cm⁻¹ (C-O-C).
    • ¹H NMR (DMSO-$$d_6$$): δ 4.70 (s, OCH₂), 7.35–7.83 (m, aromatic H).

Williamson Ether Synthesis

A classical Williamson ether synthesis route employs β-naphthol and 2-chloroethanol under alkaline conditions. While less efficient than PTC methods, it remains a foundational approach.

Procedure:

  • Reactants: β-Naphthol (10 g, 0.069 mol) and 2-chloroethanol (6.5 g, 0.080 mol) are dissolved in ethanol.
  • Base Addition: Sodium hydroxide (4.0 g, 0.10 mol) is added dropwise at 50°C with stirring.
  • Reflux: The mixture is refluxed for 8 hours, followed by neutralization and extraction with dichloromethane.

Challenges:

  • Prolonged reaction times (8–12 hours) and lower yields (55–60%) due to competing hydrolysis of 2-chloroethanol.
  • Requires excess β-naphthol to drive the equilibrium, increasing purification complexity.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

Catalysts:

  • Quaternary Ammonium Salts: TBAB outperforms tetrabutylammonium iodide (TBAI) and tetrabutylphosphonium bromide (TBPB), achieving 84% yield vs. 72% (TBAI) and 68% (TBPB).
  • Solvents: Chlorobenzene maximizes interfacial area and stabilizes the naphthoxide ion, whereas toluene and xylene reduce yields by 15–20%.

Temperature and Energy Input

  • Optimal Temperature: 60°C balances reaction rate and solvent volatility. Elevating to 70°C induces side reactions (e.g., ester hydrolysis), lowering yield to 68%.
  • Ultrasonication vs. Mechanical Stirring: Sonication at 40 kHz reduces reaction time from 240 to 120 minutes compared to conventional methods.

Analytical Characterization

Spectroscopic Validation

Table 1: Comparative Spectral Data for Beta-Naphthoxyethanol

Technique Key Peaks Assignment
IR (KBr) 1668 cm⁻¹, 1040 cm⁻¹ C=O stretch, C-O-C asymmetric
¹H NMR δ 4.70 (s, 2H), 7.35–7.83 (m, 12H) OCH₂, aromatic protons
¹³C NMR δ 168.08 (C=O), 157.34 (C-O) Carbonyl, ether linkage

Purity Assessment

  • HPLC Analysis: Purity ≥98% with a retention time of 6.7 minutes (C18 column, acetonitrile/water 70:30).
  • Melting Point: 74–76°C, consistent with literature values.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency Metrics for Beta-Naphthoxyethanol Synthesis

Method Yield (%) Time (h) Energy Input Scalability
PTC + Ultrasonication 84 2 High (ultrasound) Industrial
Williamson Ether 60 8 Moderate (reflux) Laboratory

Key Findings:

  • Phase-transfer catalysis with ultrasonication emerges as the superior method, offering high yields and rapid kinetics.
  • Williamson synthesis, while conceptually straightforward, is hampered by side reactions and energy inefficiency.

Q & A

Q. How is the molecular formula of Anavenol determined experimentally?

this compound’s molecular formula (C₁₂H₁₂O₂) is derived through combustion analysis and molar mass validation. For example, burning 0.540 g of this compound produces 1.515 g CO₂ and 0.310 g H₂O. Calculations include:

  • Carbon content : 1.515g CO244.009g/mol×12.011g/mol=0.4135g C\frac{1.515 \, \text{g CO}₂}{44.009 \, \text{g/mol}} \times 12.011 \, \text{g/mol} = 0.4135 \, \text{g C}.
  • Hydrogen content : 0.310g H2O18.015g/mol×2×1.008g/mol=0.0347g H\frac{0.310 \, \text{g H}₂\text{O}}{18.015 \, \text{g/mol}} \times 2 \times 1.008 \, \text{g/mol} = 0.0347 \, \text{g H}.
  • Oxygen content : 0.540g(0.4135g C+0.0347g H)=0.092g O0.540 \, \text{g} - (0.4135 \, \text{g C} + 0.0347 \, \text{g H}) = 0.092 \, \text{g O}. The empirical formula (C₆H₆O) is scaled using the molar mass (188.22 g/mol) to confirm the molecular formula .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal for sensitivity and specificity. Key steps include:

  • Sample preparation : Protein precipitation using acetonitrile to isolate this compound from plasma.
  • Calibration curves : Use internal standards (e.g., deuterated analogs) to minimize matrix effects.
  • Validation : Assess precision (≤15% RSD), accuracy (85–115% recovery), and limits of detection (LOD < 1 ng/mL) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound?

Q. What experimental design strategies optimize this compound's stability under varying physiological conditions?

Use a factorial ANOVA design to evaluate interactions between pH, temperature, and enzymatic degradation:

  • Independent variables : pH (5.0, 7.4), temperature (25°C, 37°C), and presence of esterases (yes/no).
  • Dependent variable : this compound degradation rate (half-life).
  • Replication : Triplicate runs per condition to ensure statistical power (α = 0.05, β = 0.2). Results may reveal synergistic instability at acidic pH + 37°C, guiding formulation adjustments (e.g., enteric coatings) .

Q. How should researchers address discrepancies in this compound’s metabolite profiling across species?

Apply interspecies pharmacokinetic scaling with allometric principles:

  • In vitro assays : Compare hepatic microsomal metabolism (human vs. rodent) to identify species-specific CYP450 isoforms.
  • In silico modeling : Use software like Simcyp to predict metabolite ratios based on enzyme kinetics and blood flow rates.
  • Validation : Confirm human-relevant metabolites in transgenic mouse models expressing human CYP2D6 .

Methodological Guidelines

  • Data Reporting : Follow the American Journal of Enology and Viticulture (AJEV) standards: report instrument models (e.g., Agilent 1260 HPLC), exact p-values (not "p < 0.05"), and raw data in appendices .
  • Statistical Rigor : For dose-response studies, use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals. Avoid dichotomous "significant/non-significant" interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anavenol
Reactant of Route 2
Reactant of Route 2
Anavenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.